1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate
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Overview
Description
1-Azabicyclo[222]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, 1-azabicyclo[2.2.2]octane, followed by the introduction of the 2-(1-hydroxycyclopentyl)-2-phenylacetate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves breaking down the ester linkage in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and acid
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares the bicyclic core but lacks the 2-(1-hydroxycyclopentyl)-2-phenylacetate moiety, resulting in different chemical properties and applications.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure and exhibit distinct chemical and biological properties
The uniqueness of 1-azabicyclo[22
Properties
CAS No. |
101931-96-8 |
---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C20H27NO3/c22-19(24-17-14-21-12-8-15(17)9-13-21)18(16-6-2-1-3-7-16)20(23)10-4-5-11-20/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |
InChI Key |
ZMPSKFMPHXKCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4)O |
Origin of Product |
United States |
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